14,17,21-Trihydroxypregn-4-ene-3,20-dione
Description
Historical Context of Pregnane (B1235032) Derivative Research
The scientific journey into pregnane derivatives is deeply rooted in the study of hormones. Research in the mid-19th century laid the groundwork for the field of endocrinology, leading to the pivotal discovery that the corpus luteum is essential for maintaining pregnancy. acs.org This understanding spurred experiments with corpus luteum extracts, which ultimately culminated in the 1930s with the isolation and characterization of progesterone (B1679170), a foundational pregnane steroid. acs.org
Subsequent decades saw an explosion in research into the physiology, biochemistry, and molecular biology of progesterone and other steroid hormones. acs.org A significant milestone in this journey was the work of biochemist Tadeus Reichstein, who, in 1938, first described a compound he named "Substance S," which is chemically known as 11-deoxycortisol or 17,21-dihydroxypregn-4-ene-3,20-dione. wikipedia.org This compound is a metabolic intermediate in the synthesis of cortisol. wikipedia.org The study of such naturally occurring corticosteroids and their synthetic analogues has been a driving force in the development of new therapeutics.
Classification and Structural Features of Pregnane Steroids
Pregnane steroids are a major class of steroid hormones that are defined by their 21-carbon skeleton. nih.gov This class is broadly subdivided based on the presence and location of double bonds within the steroid nucleus. For instance, pregnenes possess one double bond, pregnadienes have two, and pregnatrienes contain three. nist.gov
The parent hydrocarbon for this family is pregnane, which can exist as two different stereoisomers: 5α-pregnane and 5β-pregnane. nist.govcaymanchem.com The vast majority of biologically significant pregnane derivatives, including 14,17,21-Trihydroxypregn-4-ene-3,20-dione, are pregnenes. nist.gov The core structure of these molecules is a gonane (B1236691) ring system. nist.gov
The biological function of a pregnane steroid is dictated by the type and position of its functional groups. Hydroxyl groups, ketone groups, and the saturation of the steroid rings are all critical determinants of a compound's activity.
Significance of Hydroxylated Pregnanes in Biochemical Systems
The hydroxylation of the pregnane skeleton is a key step in the biosynthesis of many essential steroid hormones. The position of the hydroxyl group is crucial for the biological activity of the resulting molecule. For example, the hydroxylation at the C11, C17, and C21 positions of the pregnane ring system is fundamental to the synthesis of glucocorticoids and mineralocorticoids.
The introduction of a hydroxyl group at the C14 position is less common in endogenous human steroids but is a known modification in other biological systems and in the microbial transformation of steroids. nist.gov Research has shown that certain fungi can introduce a 14α-hydroxyl group onto progesterone and other steroid substrates. nist.gov These 14α-hydroxylated steroids have demonstrated potential antigonadotrophic and anticancer properties, highlighting the importance of this specific hydroxylation. mdpi.com The configuration of this hydroxyl group is also critical, as 14β-hydroxylated steroids are characteristic of cardiotonic steroids used in treating heart conditions. mdpi.com
The presence of hydroxyl groups at positions 17 and 21 is characteristic of corticosteroids. 17α-hydroxyprogesterone is a key intermediate in the biosynthesis of cortisol and androgens. mdpi.com The 21-hydroxyl group is essential for the mineralocorticoid activity of aldosterone (B195564) and the glucocorticoid activity of cortisol.
Overview of Research Trajectories for this compound and Analogues
Direct research on this compound is not extensively documented in publicly available literature. However, the study of its structural analogues provides a framework for understanding its potential significance and future research directions.
The synthesis of hydroxylated pregnane derivatives is an active area of research, with methods being developed for the efficient introduction of hydroxyl groups at various positions to create novel compounds with potential therapeutic applications. For instance, efficient synthetic routes have been developed for key intermediates in the production of highly active halogenated corticosteroids. sigmaaldrich.com
Microbial biotransformation is a significant area of research for producing hydroxylated steroids. Fungi, in particular, have been shown to be capable of regioselective and stereoselective hydroxylation of the steroid nucleus, including at the 14α-position. nist.gov The cytochrome P450 enzyme system is responsible for this activity. steraloids.com The expression of these fungal enzymes in other microorganisms like E. coli is being explored as a method for the industrial production of 14α-hydroxylated steroids. mdpi.comnih.gov
The study of analogues such as 11β,17,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone) and 17,21-dihydroxypregn-4-ene-3,20-dione (cortexolone or Reichstein's Substance S) has been fundamental to our understanding of corticosteroid function. sigmaaldrich.comsteraloids.com Research into these compounds continues to reveal new aspects of their biological roles and therapeutic potential. For example, derivatives of cortexolone are being investigated as peripherally selective androgen receptor antagonists. caymanchem.com
Given the known biological activities of other hydroxylated pregnanes, future research on this compound would likely focus on its potential as a glucocorticoid or mineralocorticoid, as well as its possible role as an intermediate in novel biosynthetic pathways. Its unique hydroxylation pattern may confer distinct receptor binding affinities and metabolic profiles compared to more common corticosteroids.
Structure
2D Structure
3D Structure
Properties
CAS No. |
595-18-6 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1 |
InChI Key |
NBOPGWCQYLBUPH-FHBGEGHHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 14,17,21 Trihydroxypregn 4 Ene 3,20 Dione
Strategies for Total Synthesis of the Pregnane (B1235032) Core Structure
The total synthesis of complex steroid cores like the pregnane skeleton is a significant undertaking in organic chemistry. Modern strategies have moved towards more efficient and stereoselective methods.
Key approaches include:
Metallacycle-Mediated Annulative Cross-Couplings: This strategy allows for the concise construction of the steroid's C/D ring system. It involves the cross-coupling of an alkyne with a functionalized chiral enyne, followed by the strategic formation of the C5-C6 bond to complete the tetracyclic core. nih.gov
Acetylene-Cation Cyclization: An efficient total synthesis of a pregnane-type steroid, (+)-5α-dihydropregnenolone, was achieved through the acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol. This key step constructs the characteristic D-ring and the C-17 side chain. rsc.org
Rearrangement Pathways: A notable total synthesis of the marine-derived pregnene, (+)-03219A, utilized a pathway involving a series of rearrangement processes. This approach started from epichlorohydrin, progressed to an ent-estrane, and then to a nat-androstane before reaching the final pregnene target. These rearrangements were crucial for inverting the stereochemistry at the C13 quaternary center and installing the C10 quaternary center. nih.gov
Multi-step Complex Synthesis: The total synthesis of periploside A, a complex pregnane hexasaccharide, highlights the extensive efforts required for highly functionalized pregnane natural products. The synthesis was achieved in 76 total steps, with a longest linear sequence of 29 steps, demonstrating the complexity of assembling such molecules from scratch. researchgate.net
Semi-synthetic Pathways to 14,17,21-Trihydroxypregn-4-ene-3,20-dione from Precursor Steroids
Semi-synthesis, starting from readily available steroid precursors, is the most common and economically viable approach for producing functionalized pregnanes. The synthesis of this compound would involve the introduction of hydroxyl groups at the C-14, C-17, and C-21 positions of a suitable pregnane precursor.
A plausible semi-synthetic route could start from androstenedione (B190577) (AD), a common steroid intermediate. The synthesis of a related compound, pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate, was achieved from AD through a sequence involving etherification protection, a Wittig reaction to build the C-17 side chain, and subsequent oxidations. researchgate.net Introducing the C-14 hydroxyl group represents a significant challenge due to the difficulty of functionalizing this sterically hindered tertiary carbon.
Achieving regioselective hydroxylation at specific carbon atoms (C-14, C-17, and C-21) is the most critical aspect of synthesizing the target compound.
Directed C-H Oxidation: Recent advances in catalysis allow for late-stage C-H oxidation. Copper-catalyzed reactions, for instance, have been applied to the synthesis of highly oxidized steroids. nih.gov Similarly, copper-promoted hydroxylations using imine directing groups can functionalize specific C-H bonds, with regioselectivity influenced by the electronic properties of the substrate and directing group. acs.org
Biocatalysis with Cytochrome P450s: Cytochrome P450 monooxygenases (P450s) are enzymes renowned for their ability to catalyze the selective hydroxylation of non-activated carbon atoms. nih.gov While industrial applications can be limited by factors like enzyme instability, protein engineering offers a powerful tool to overcome these issues. nih.gov For example, the bacterial P450 enzyme CYP154C5 from Nocardia farcinica, which naturally hydroxylates steroids at the 16α-position, was engineered. A single mutation (F92A) altered its regioselectivity, enabling it to hydroxylate progesterone (B1679170) at the 21-position to form 11-deoxycorticosterone. nih.gov This highlights the potential for creating bespoke P450s for specific hydroxylations, including at C-14.
Chemical Oxidation: Dioxiranes, such as methyl(trifluoromethyl)dioxirane, are powerful oxidizing agents capable of remote C-H hydroxylation on complex molecules like steroids under mild conditions. researchgate.net
Control over oxidation and reduction steps is fundamental in steroid synthesis to manipulate functional groups and establish correct stereochemistry.
Oxidation of Alcohols: Catalytic systems are available for the selective oxidation of alcohol groups without affecting other sensitive functionalities within the steroid molecule. helsinki.fi
Ketone Reduction: The reduction of ketone groups, such as at C-3 or C-20, must be highly stereoselective. For example, the stereoselective reduction of an A-ring ketone can be achieved using reagents like BH₃•THF. nih.gov
Enone System Formation: The α,β-unsaturated ketone system in Ring A (a 4-en-3-one) is a common feature in bioactive steroids. Its formation often involves the Oppenauer oxidation of a 3-hydroxy-5-olefin precursor, a classic transformation in steroid chemistry. core.ac.uk
Nuclear Enzyme Catalysis: Studies have shown that nuclear enzymes can catalyze both the oxidation and reduction of estrogens. For instance, peroxide-supported nuclear cytochromes P450 can oxidize estrogens to quinones, which can then be reduced back by cytochrome P450 reductase in the presence of NADPH. nih.gov
Microbial biotransformation is a cornerstone of industrial steroid production, offering high selectivity under environmentally benign conditions. scispace.comnih.gov
Fungal and Bacterial Hydroxylation: Various microorganisms are capable of introducing hydroxyl groups at different positions on the steroid nucleus. Aspergillus niger, for example, can hydroxylate progesterone primarily at the C-11(α) and C-21 positions. researchgate.net Bacillus species can produce monohydroxylated metabolites of progesterone. researchgate.net Fungi like Mucor piriformis have been used to hydroxylate pregnenolone (B344588) at the 7α and 11α positions. scispace.com
Gut Microbiome Activity: Research indicates that bacteria within the gut microbiome can perform biotransformations on steroid hormones, including reductions. biorxiv.org
Engineered Microorganisms: Genetic engineering can create microbial strains tailored for specific steroid conversions. An engineered strain of Mycolicibacterium neoaurum was developed to convert phytosterols (B1254722) into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), a precursor for corticosteroid synthesis, demonstrating a greener and more efficient production route. rsc.org
The table below summarizes examples of microbial transformations relevant to pregnane synthesis.
| Microorganism | Precursor Steroid | Transformation | Product(s) | Reference |
| Aspergillus niger | Progesterone | Hydroxylation | 21-hydroxyprogesterone, 11α-hydroxyprogesterone | researchgate.net |
| Bacillus subtilis | Progesterone | Hydroxylation | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone | researchgate.net |
| Mucor piriformis | Pregnenolone | Hydroxylation | 3β,7α-dihydroxypregn-5-en-20-one, 3β,7α,11α-trihydroxypregn-5-en-20-one | scispace.com |
| Mycolicibacterium neoaurum (engineered) | Phytosterols | Side-chain cleavage, Hydroxylation | 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid | rsc.org |
| Nocardia farcinica (CYP154C5 F92A mutant) | Progesterone | Hydroxylation | 16α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |
Design and Synthesis of Novel Derivatives of this compound
The design and synthesis of novel derivatives aim to explore structure-activity relationships and develop compounds with improved properties. Structural modifications of this compound would focus on its key functional groups. sysrevpharm.org
Modifications at these key positions can significantly alter the biological profile of the steroid.
C-3 and C-4 Positions: The 4-en-3-one system is crucial for the activity of many corticosteroids. scispace.com However, modifications can be made. For example, alkylation at the C-2 and C-3 positions of progesterone derivatives has been reported. researchgate.net The design of novel heterocyclic rings fused to the A-ring, a strategy used in other molecular frameworks, could also be explored. nih.gov
C-14 Position: The 14-hydroxy group is a challenging but interesting target for modification. Derivatization could involve etherification or esterification, although this would be synthetically demanding due to the tertiary nature of the alcohol. The diastereoselective installation of tertiary alcohols at ring junctions is a known synthetic hurdle. nih.gov
C-17 and C-21 Positions: The dihydroxyacetone side chain (hydroxyls at C-17 and C-21 with a ketone at C-20) is a hallmark of corticosteroids.
Esterification: The hydroxyl groups at C-17 and C-21 are common sites for esterification to create prodrugs. For instance, 17,21-diacetoxyprogesterone is a known derivative. nih.gov Synthesis of a 21-acetate derivative from androstenedione has been described as an intermediate for hydrocortisone. researchgate.net
Introduction of Heteroatoms: Synthesis of derivatives bearing different moieties at the C-16 or C-17 positions has been explored to create inhibitors for enzymes like 17α-hydroxylase-C17,20-lyase (CYP17). nih.gov
Side-Chain Cleavage/Modification: The synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone') involved the introduction of an acetoxy group at C-21 of an 18-hydroxypregnan-20-one intermediate. rsc.org This demonstrates that complex side-chain manipulations are feasible.
The following table outlines potential structural modifications and the synthetic methods that could be employed.
| Position(s) | Type of Modification | Potential Synthetic Method |
| C-3 (ketone) | Reduction, Reductive Amination | Stereoselective reducing agents (e.g., NaBH₄), Leuckart reaction |
| C-4 (alkene) | Halogenation, Epoxidation | Electrophilic addition (e.g., Br₂), Peroxy acids (e.g., m-CPBA) |
| C-14 (hydroxyl) | Esterification, Etherification | Acylation with acid chlorides/anhydrides, Williamson ether synthesis |
| C-17 (hydroxyl) | Esterification, Introduction of functional groups | Acylation, Nucleophilic substitution on activated precursors |
| C-21 (hydroxyl) | Esterification, Oxidation | Acylation, Selective oxidation (e.g., PCC, Swern oxidation) |
Stereoselective Approaches in Derivative Synthesis
The biological activities of steroid derivatives are profoundly influenced by their stereochemistry. Consequently, the development of stereoselective synthetic methods is a cornerstone of medicinal chemistry in this field. For derivatives of this compound, controlling the stereochemistry at the C-14 position is of particular interest, leading to either 14α- or 14β-hydroxy epimers.
Recent advancements have highlighted the utility of both chemical and biocatalytic methods to achieve high stereoselectivity. Base-catalyzed reactions have been successfully employed in the stereocontrolled synthesis of optically active 14β-hydroxy steroids. cdnsciencepub.com These methods often involve the careful selection of reaction conditions and reagents to favor the formation of the desired isomer.
Furthermore, chemoenzymatic strategies have emerged as powerful tools for the stereospecific introduction of hydroxyl groups. For instance, cytochrome P450 (CYP) enzymes from various microorganisms have been engineered to exhibit high regioselectivity and stereoselectivity for steroid hydroxylation. Specifically, a novel C14α-hydroxylase (CYP14A) from Cochliobolus lunatus has been identified and engineered to improve its catalytic efficiency and substrate promiscuity, enabling the synthesis of a range of C14α-hydroxysteroids. biorxiv.orgnih.gov Protein engineering of such enzymes can generate variants that significantly enhance the regioselectivity of C-14 hydroxylation. biorxiv.org
The Diels-Alder reaction represents another sophisticated approach for the diastereo- and enantioselective synthesis of 14β-hydroxysteroid scaffolds. elsevierpure.com This method allows for the construction of the steroid core with a predefined stereochemistry at the C-14 position. By employing chiral dienophiles and optimizing reaction conditions, including the use of high pressure or Lewis acid activation, it is possible to obtain natural, non-natural, and ent-14β-hydroxyandrostane derivatives with high stereochemical purity. elsevierpure.com
These stereoselective approaches are pivotal in generating a diverse library of derivatives of this compound, allowing for a systematic investigation of the structure-activity relationships associated with the stereochemistry at C-14 and other chiral centers.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in the preparation of this compound and its derivatives is crucial for optimizing reaction conditions and developing novel synthetic routes. A significant focus of mechanistic studies in steroid synthesis has been on the introduction of hydroxyl groups at specific positions, a key step in defining the biological properties of these molecules.
The hydroxylation of the steroid nucleus, particularly at non-activated carbon atoms, is a chemically challenging transformation. nih.gov In biological systems and increasingly in industrial applications, this is achieved by cytochrome P450 (CYP) enzymes. nih.gov Mechanistic studies have revealed that these heme-containing monooxygenases catalyze hydroxylation through a complex catalytic cycle. The use of H₂O₂ as a cosubstrate can drive the hydroxylation of steroids, although it can also lead to heme oxidation and enzyme inactivation if not carefully controlled. nih.gov The exploration of the substrate access channels of these enzymes through techniques like molecular docking and site-directed mutagenesis provides valuable insights into the factors governing regioselectivity. nih.govresearchgate.net
For the introduction of the 14α-hydroxyl group, fungal cytochrome P450 enzymes have been a subject of intense study. researchgate.net The mechanism of steroid degradation in microorganisms like mycobacteria is well-conserved, and understanding these pathways can unveil novel enzymatic activities for steroid modification. researchgate.net For example, the elucidation of the binding cavity of enzymes like CYP14A and the identification of key amino acid residues that influence substrate binding and regioselectivity are critical for rational enzyme design. biorxiv.org
In chemical synthesis, the mechanisms of reactions like the Diels-Alder cycloaddition for forming 14β-hydroxysteroid scaffolds have been investigated through both experimental and computational (DFT) studies. elsevierpure.com These investigations help to elucidate the factors controlling the observed concave/convex and endo/exo selectivities, providing a rational basis for predicting and controlling the stereochemical outcome of these complex cyclizations. elsevierpure.com
The cleavage of the side chain at the C-17 position, a common transformation in the analysis and derivatization of glucocorticoids, has also been mechanistically studied, particularly in the context of mass spectrometry. mdpi.com Understanding these fragmentation patterns is essential for the structural characterization of novel derivatives. mdpi.com
Biosynthesis and Preclinical Metabolic Pathways of 14,17,21 Trihydroxypregn 4 Ene 3,20 Dione
Putative Endogenous Biosynthetic Routes to 14,17,21-Trihydroxypregn-4-ene-3,20-dione
The endogenous synthesis of this compound is not a primary, well-defined pathway but is hypothesized to occur through sequential hydroxylation of steroid precursors. The structure itself, a pregnane (B1235032) derivative, points to its origins within the general steroidogenic cascade that produces corticosteroids. The formation likely begins with common steroid intermediates, which are then modified by specific enzymes.
A plausible biosynthetic route starts from Progesterone (B1679170), which undergoes two critical hydroxylations to form a key intermediate, followed by a less common third hydroxylation:
17α-Hydroxylation: Progesterone is first converted to 17α-Hydroxyprogesterone by the enzyme CYP17A1. nih.gov
21-Hydroxylation: Subsequently, 17α-Hydroxyprogesterone is hydroxylated at the C-21 position by CYP21A2 (steroid 21-hydroxylase) to form 11-Deoxycortisol (also known as 17α,21-Dihydroxypregn-4-ene-3,20-dione). nih.gov
14α-Hydroxylation: The final and defining step would be the hydroxylation at the C-14 position of 11-Deoxycortisol. While a specific endogenous human 14α-hydroxylase for corticosteroids is not prominently documented, this type of reaction is known to be catalyzed by certain cytochrome P450 enzymes. For instance, a fungal P450 has demonstrated the ability to perform 14α-hydroxylation on testosterone. nih.gov It is conceivable that a promiscuous human P450 enzyme, possibly from a drug-metabolizing subfamily like CYP3A, could catalyze this final step.
Enzymatic Catalysis in Pregnane Hydroxylation
The hydroxylation of the pregnane steroid core is a fundamental biochemical reaction that modifies the biological activity of these molecules, often by increasing their polarity. asm.org This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases. nih.govasm.org
The catalytic cycle of a P450 enzyme involves the activation of molecular oxygen and the insertion of one oxygen atom into the steroid substrate, a reaction that requires an electron source, typically NADPH, and a partner protein, NADPH-cytochrome P450 reductase (CPR). nih.govasm.org These enzymatic reactions are highly regioselective and stereospecific, meaning they target specific carbon atoms on the steroid skeleton. nih.govbohrium.com Common sites for hydroxylation on the pregnane ring include positions 6, 11, 16, 17, and 21, each governed by different P450 enzymes. researchgate.netmdpi.com For instance, CYP3A4 is well-known for catalyzing 6β-hydroxylation of various steroids, including cortisol and progesterone. bohrium.comresearchgate.net
Role of Cytochrome P450 Enzymes in Steroidogenesis
Steroidogenesis, the biosynthesis of steroid hormones, is critically dependent on a series of cytochrome P450 enzymes located primarily in the adrenal glands and gonads. nih.govresearchgate.net These enzymes are responsible for producing the necessary precursors for this compound.
Key steroidogenic P450s in this putative pathway include:
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is essential for producing glucocorticoids and sex hormones. nih.gov It performs the 17α-hydroxylation of pregnenolone (B344588) and progesterone, a mandatory step for the synthesis of cortisol and its analogues. nih.govresearchgate.net
CYP21A2 (Steroid 21-hydroxylase): Found in the adrenal glands, CYP21A2 is vital for the biosynthesis of both glucocorticoids and mineralocorticoids. nih.govgoogle.com It introduces a hydroxyl group at the C-21 position of 17α-hydroxyprogesterone to yield 11-Deoxycortisol. nih.gov The activity of CYP21A2 is highly dependent on the structure of the steroid's A-ring, specifically requiring a 3-oxo-4-ene structure for efficient substrate conversion. nih.govresearchgate.net
The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathway.
Table 1: Key Cytochrome P450 Enzymes in the Putative Biosynthesis of this compound
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| CYP17A1 | 17α-Hydroxylation | Progesterone | 17α-Hydroxyprogesterone |
| CYP21A2 | 21-Hydroxylation | 17α-Hydroxyprogesterone | 11-Deoxycortisol |
| Putative 14α-hydroxylase (e.g., promiscuous CYP) | 14α-Hydroxylation | 11-Deoxycortisol | This compound |
Preclinical Metabolism of this compound in Biological Systems (e.g., in vitro cell lines, animal models)
While direct metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from the well-characterized pathways of structurally similar corticosteroids, such as cortisol. nih.gov Preclinical investigations using in vitro systems like liver microsomes and hepatocytes, or animal models, are standard for elucidating metabolic pathways. researchgate.netmdpi.com Metabolism typically proceeds through Phase I (biotransformation) and Phase II (conjugation) reactions.
Oxidative and Reductive Biotransformations
Phase I metabolism of corticosteroids predominantly involves reductive and oxidative reactions that modify the core structure. Based on cortisol metabolism, the following biotransformations are expected for this compound: nih.gov
A-Ring Reduction: The Δ4-double bond and the C-3 ketone are susceptible to reduction. The double bond is first reduced by 5α- or 5β-reductases, followed by the reduction of the 3-keto group to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases. This leads to the formation of various tetrahydro metabolites.
20-Ketone Reduction: The ketone at C-20 can be reduced by 20α- or 20β-hydroxysteroid dehydrogenases to form 20-hydroxy metabolites.
Further Hydroxylation: Additional hydroxyl groups can be introduced on the steroid ring, with 6β-hydroxylation being a common pathway catalyzed by CYP3A4.
Table 2: Potential Preclinical Biotransformation Reactions for this compound
| Reaction Type | Key Enzymes | Resulting Structural Change |
|---|---|---|
| A-Ring Reduction | 5α/β-Reductases, 3α-Hydroxysteroid Dehydrogenase | Saturation of the C4-C5 double bond and conversion of the C3-ketone to a hydroxyl group. |
| Keto-Reduction | 20α/β-Hydroxysteroid Dehydrogenases | Conversion of the C20-ketone to a hydroxyl group. |
| Oxidative Hydroxylation | Cytochrome P450 enzymes (e.g., CYP3A4) | Introduction of a new hydroxyl group (e.g., at the 6β position). |
Conjugation Reactions (e.g., glucuronidation, sulfation)
Following Phase I biotransformation, the resulting metabolites, as well as the parent compound, undergo Phase II conjugation reactions. These reactions attach polar endogenous molecules to the steroid, significantly increasing water solubility and facilitating urinary and biliary excretion. nih.gov The primary conjugation reactions for steroids are:
Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups, most commonly the C-3 and C-21 hydroxyls, via the action of UDP-glucuronosyltransferases (UGTs).
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl functions, forming sulfate (B86663) esters.
Identification and Characterization of Preclinical Metabolites
The identification of metabolites formed in preclinical systems relies on advanced analytical techniques. The process typically involves incubating the parent compound with a biological matrix (e.g., liver microsomes, hepatocytes), followed by extraction and analysis. nih.gov High-performance liquid chromatography (HPLC) is used to separate the various metabolites, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural elucidation and confirmation. nih.govnih.gov
Based on the metabolic pathways of related corticosteroids, a profile of putative metabolites for this compound can be proposed.
Table 3: Putative Preclinical Metabolites of this compound
| Putative Metabolite Class | Description of Formation |
|---|---|
| Tetrahydro-metabolites | Formed by the complete reduction of the A-ring (both the Δ4-double bond and the 3-keto group). |
| 20-Reduced Metabolites | Formed by the reduction of the 20-keto group to a 20α- or 20β-hydroxyl group. |
| Hydroxylated Metabolites | Formed by the introduction of an additional hydroxyl group (e.g., 6β-hydroxy derivative). |
| Conjugated Metabolites | Glucuronide or sulfate conjugates formed at available hydroxyl groups (e.g., C-21 or the newly formed C-3 hydroxyl). |
Table of Compound Names
Interspecies Variations in Pregnane Metabolism (Preclinical Comparative Studies)
Comprehensive searches for preclinical comparative metabolic data for the specific compound this compound have not yielded specific research findings. The metabolism of corticosteroids can vary significantly between different animal species used in preclinical studies, such as rats, dogs, and monkeys, as well as in comparison to humans. These differences are often attributable to variations in the activity and substrate specificity of metabolic enzymes, particularly the cytochrome P450 family.
While direct metabolic pathways for this compound are not detailed in the available literature, general principles of steroid metabolism suggest that interspecies variations would likely occur in hydroxylation, reduction of the A-ring, and conjugation reactions. For instance, the extent and position of additional hydroxylation events on the steroid nucleus can differ, leading to a diverse profile of metabolites among species. Similarly, the formation of glucuronide and sulfate conjugates, which facilitate excretion, is dependent on the expression and activity of species-specific transferase enzymes.
Given the absence of specific data for this compound, a detailed comparative analysis of its metabolism cannot be provided at this time. Further research is required to elucidate the metabolic fate of this compound in different preclinical models and to understand how these pathways compare to human metabolism.
Molecular Pharmacology and Receptor Interactions of 14,17,21 Trihydroxypregn 4 Ene 3,20 Dione
Elucidation of Steroid Receptor Binding Profiles
The affinity and selectivity of a corticosteroid for its target receptors are fundamental determinants of its potency and potential for therapeutic application. For 14,17,21-Trihydroxypregn-4-ene-3,20-dione, research has centered on its interactions with critical nuclear receptors involved in xenobiotic and inflammatory responses.
Affinity and Selectivity for Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor, Glucocorticoid Receptor)
Interactive Table: Hypothetical Receptor Binding Affinities
| Receptor | Binding Affinity (Kd, nM) | Selectivity vs. GR |
| Glucocorticoid Receptor (GR) | Data not available | - |
| Pregnane X Receptor (PXR) | Data not available | Data not available |
| Mineralocorticoid Receptor (MR) | Data not available | Data not available |
Molecular Mechanisms of Receptor Activation and Translocation
Upon binding to its cognate receptor in the cytoplasm, a conformational change is induced in the receptor-ligand complex. youtube.com This change facilitates the dissociation of chaperone proteins, such as heat shock proteins, and exposes nuclear localization signals. nih.gov The activated receptor-steroid complex then translocates to the nucleus, where it can directly or indirectly modulate gene expression. youtube.comnih.gov The specific structural attributes of this compound are presumed to follow this general mechanism, though the precise kinetics and efficiency of this process are subjects for further investigation.
Modulation of Gene Expression and Transcriptional Pathways
The ultimate pharmacological effect of this compound is determined by its ability to alter the transcriptional landscape of the cell.
Regulation of Target Gene Promoters
Once in the nucleus, the activated receptor complex binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. youtube.com For glucocorticoids, these are termed glucocorticoid response elements (GREs). Binding to GREs can either activate or repress gene transcription, leading to the synthesis or suppression of specific proteins. nih.gov The regulation of the 21-hydroxylase gene, for instance, is a critical aspect of steroid metabolism and is itself subject to transcriptional control. nih.gov The influence of this compound on the promoters of inflammatory and metabolic genes is a key area of research.
Crosstalk with Other Signaling Networks
The transcriptional effects of this compound are not isolated but are integrated into the broader network of cellular signaling. The activated GR can interact with other transcription factors, such as NF-κB and AP-1, which are central mediators of inflammation. frontiersin.org This "tethering" mechanism, where the GR does not directly bind to DNA but influences the activity of other DNA-bound proteins, is a critical component of the anti-inflammatory effects of corticosteroids. frontiersin.org Understanding how this compound modulates these interactions is essential for a complete pharmacological picture.
Structure-Activity Relationship (SAR) Investigations of this compound and Analogues
The specific chemical structure of a corticosteroid dictates its pharmacological properties. Structure-activity relationship (SAR) studies explore how modifications to the steroid nucleus affect receptor binding and biological activity.
The core pregnane skeleton of this compound provides the foundational structure for its interaction with steroid receptors. Key functional groups and their contributions to activity, based on general corticosteroid SAR, include:
C3-ketone and Δ4-double bond: Essential for both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net
C11β-hydroxyl group: Generally enhances glucocorticoid activity and is crucial for anti-inflammatory effects. scribd.comnih.gov
C17α-hydroxyl group: Often increases glucocorticoid potency. scribd.com
C14-hydroxyl group: The presence of a hydroxyl group at the C14 position is less common among clinically used corticosteroids. Its impact on receptor affinity and selectivity is an area of particular interest in the study of this compound and its analogues.
Modifications to this basic structure, such as the introduction of double bonds or halogen atoms, can further refine the activity profile. scribd.comresearchgate.net For instance, the addition of a double bond between carbons 1 and 2 is known to increase glucocorticoid potency. researchgate.net
Impact of Hydroxyl Group Stereochemistry and Position on Receptor Binding and Activity
The interaction of a steroid with its receptor is a highly specific, three-dimensional process. The position and orientation (alpha or beta) of hydroxyl groups significantly influence binding affinity and the subsequent transcriptional activity of the receptor.
For corticosteroids, the 17α- and 21-hydroxyl groups are well-established as being crucial for glucocorticoid activity. The 21-hydroxyl group is particularly important for both mineralocorticoid and glucocorticoid effects. uomustansiriyah.edu.iq In contrast, the introduction of a hydroxyl group at the C14 position is less common in endogenous human corticosteroids but is a feature of certain natural and synthetic steroids with unique activities.
Table 1: Influence of Hydroxyl Group Position on Corticosteroid Receptor Activity
| Steroid | C11-Hydroxyl | C17-Hydroxyl | C21-Hydroxyl | Predominant Activity |
| Corticosterone | β | - | Present | Glucocorticoid, Mineralocorticoid |
| Cortisol | β | α | Present | Glucocorticoid |
| 11-Deoxycorticosterone | - | - | Present | Mineralocorticoid |
| 11-Deoxycortisol | - | α | Present | Glucocorticoid (weak) |
This table illustrates the established roles of hydroxyl groups at key positions in common corticosteroids, providing a framework for understanding the potential impact of the hydroxyl groups in this compound.
Influence of Ring Modifications on Biological Efficacy
Modifications to the steroid's ring structure can dramatically alter its biological efficacy. Common modifications include the introduction of double bonds or the addition of substituents like halogens or methyl groups.
For example, the introduction of a double bond at the C1-C2 position of the A-ring in cortisol to form prednisolone (B192156) significantly enhances glucocorticoid activity and reduces mineralocorticoid side effects. Similarly, halogenation at the 9α-position of the B-ring can markedly increase both glucocorticoid and mineralocorticoid potency.
While this compound itself does not have these specific modifications, its biological profile would be significantly different from a version with, for example, a C1-C2 double bond or a 9α-fluoro group. These types of modifications are a cornerstone of synthetic corticosteroid development, aiming to enhance anti-inflammatory potency while minimizing unwanted metabolic or salt-retaining effects.
Preclinical Biological Activity of this compound and its Derivatives
The preclinical assessment of a novel steroid is essential to characterize its pharmacological effects across various biological systems. While specific preclinical data for this compound are not extensively documented, the activities of structurally related compounds provide a basis for predicting its potential biological profile.
Investigation of Anti-inflammatory Pathways in Preclinical Models
Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. A primary mode of action is the binding to and activation of the glucocorticoid receptor. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, and downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. uomustansiriyah.edu.iq
Derivatives of closely related steroids have demonstrated significant anti-inflammatory activity in preclinical models. For instance, novel ester derivatives of prednisolone and dexamethasone (B1670325) have shown potent topical anti-inflammatory effects in croton oil-induced ear edema assays. nih.gov It is plausible that this compound, due to its core corticosteroid structure, would also engage these anti-inflammatory pathways. The presence of the 14α-hydroxyl group could, however, modulate the potency and receptor selectivity of these effects.
Modulation of Cellular Processes (e.g., apoptosis, cell proliferation) in Preclinical Cell Lines
Steroids can have profound effects on cellular processes such as apoptosis (programmed cell death) and proliferation. These effects are often cell-type specific and depend on the steroid's concentration and the receptor profile of the cells.
For example, progesterone (B1679170) has been shown to have a paradoxical effect on the OVCAR-3 human ovarian cancer cell line, stimulating proliferation at low concentrations and inhibiting it at high concentrations. nih.gov Its anti-progestin counterpart, mifepristone, appears to inhibit OVCAR-3 cell proliferation by down-regulating the anti-apoptotic protein bcl-2 and up-regulating caspase-3 activity. nih.gov In the context of uterine fibroids, selective progesterone receptor modulators like ulipristal (B1683391) acetate (B1210297) have been shown to inhibit cell proliferation and induce apoptosis. nih.gov
Given that 14α-hydroxylated steroids have been noted for potential anticancer properties, it is conceivable that this compound or its derivatives could modulate apoptosis and proliferation in certain preclinical cell lines. Steroidal pyrimidine (B1678525) derivatives, for instance, have shown antiproliferative activity against various human cancer cell lines. nih.gov
Table 2: Effects of Steroidal Compounds on Cellular Processes in Preclinical Cell Lines
| Compound | Cell Line | Effect on Proliferation | Effect on Apoptosis |
| Progesterone | OVCAR-3 | Stimulatory (low conc.), Inhibitory (high conc.) | No induction |
| Mifepristone | OVCAR-3 | Inhibitory | Induces PARP cleavage |
| Ulipristal Acetate | Uterine fibroid cells | Inhibitory | Inductory |
| Steroidal pyrimidines | HepG2, Huh-7, SGC-7901 | Inhibitory | Not specified |
This table summarizes the observed effects of various steroidal compounds on cell proliferation and apoptosis in different preclinical models, highlighting the potential areas of activity for a novel steroid like this compound.
Effects on Immune Response in Preclinical Systems
The immunomodulatory effects of corticosteroids are a cornerstone of their therapeutic use. They can suppress the activation and proliferation of T-lymphocytes and inhibit the production of pro-inflammatory cytokines by various immune cells. uomustansiriyah.edu.iq
The specific effects can be complex and depend on the cell type and the specific steroid. For example, progesterone and certain selective membrane progesterone receptor ligands have been shown to have both pro- and anti-inflammatory effects depending on the immune cell type. In peripheral blood mononuclear cells (PBMCs), they can increase the expression of pro-inflammatory cytokines like IL-1β and TNFα, while in Jurkat T cells, they decrease TNFα expression.
While direct immunological studies on this compound are not available, its structural similarity to other corticosteroids suggests it would likely possess immunomodulatory properties. The nature and extent of these effects would need to be determined through specific preclinical assays.
Role in Reproduction and Development in Non-mammalian Preclinical Models (e.g., teleosts)
In some non-mammalian species, such as teleost fish, steroids with structures similar to this compound play crucial roles in reproduction. Specifically, 17α,20β,21-trihydroxy-4-pregnen-3-one has been identified as a potent maturation-inducing steroid (MIS) in some fish species. This steroid induces the final stages of oocyte maturation, a critical step in the reproductive cycle.
In the Lusitanian toadfish, for example, 17α,20β,21-trihydroxy-4-pregnen-3-one was found to be a more potent inducer of germinal vesicle breakdown (an indicator of oocyte maturation) than the more commonly studied 17α,20β-dihydroxy-4-pregnen-3-one. This highlights the importance of the 21-hydroxyl group for activity in this biological context. While the subject compound has a 14-hydroxyl group instead of a 20-hydroxyl group, the findings in teleosts underscore that multi-hydroxylated pregnanes are key signaling molecules in the reproductive physiology of certain non-mammalian vertebrates.
Advanced Research Methodologies and Computational Studies
Advanced Analytical Techniques for Characterization and Quantitation
The precise measurement and characterization of 14,17,21-Trihydroxypregn-4-ene-3,20-dione are paramount, particularly in clinical diagnostics where it serves as a key biomarker.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of this compound. This technique offers unparalleled sensitivity and specificity, which is essential for distinguishing it from structurally similar steroids.
LC-MS/MS methods have been extensively developed and validated for the simultaneous quantification of a panel of steroids, including this compound, from small sample volumes, which is particularly beneficial in pediatrics. nih.gov These methods involve the use of multiple reaction monitoring (MRM) to achieve high specificity and sensitivity. researchgate.net For instance, a common MRM transition for 21-deoxycortisol (B132708) is m/z 347.17 → 311.12. researchgate.net The use of isotopically labeled internal standards, such as cortisol-d4, ensures accurate quantification. researchgate.net
Recent studies have highlighted the importance of 21-deoxycortisol as a robust marker for 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH). nih.govhmdb.ca In fact, it is considered the only marker capable of detecting heterozygous carriers of 21-hydroxylase deficiency after Adrenocorticotropic Hormone (ACTH) stimulation. hmdb.ca The superior diagnostic accuracy of 21-deoxycortisol over the traditional marker, 17-hydroxyprogesterone (17OHP), has been demonstrated, especially in newborn screening. nih.govnih.gov This is partly due to the significant influence of gestational age on 17OHP levels, a factor that has a less substantial impact on 21-deoxycortisol concentrations. nih.gov
The table below summarizes key parameters from a validated UHPLC-MS/MS method for the quantification of 21-deoxycortisol and other related steroids.
| Analyte | Linear Range (ng/mL) | Mean Extraction Recovery (%) |
| 21-Deoxycortisol (21-DOC) | 0.25–50 | 83-96 |
| 17-Hydroxyprogesterone (17-OHP) | 0.5–100 | 83-96 |
| Cortisone | 2–400 | 83-96 |
| Cortisol | 1–200 | 83-96 |
| This table is based on data from a study that developed and validated a UHPLC-MS/MS assay for these steroids. researchgate.net |
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of steroids like this compound. Techniques such as 1H and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals in the molecule. doi.org
While specific multidimensional NMR studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodology has been successfully applied to closely related corticosteroids. doi.org For example, a detailed NMR study of cortexolone (11-desoxycortisol) and its 21-glucuronide derivative involved the use of a Bruker AVANCE 500 spectrometer to record spectra in CDCl3 or DMSO-d6 solutions. doi.org Such analyses provide unambiguous confirmation of the steroid's structure, including the stereochemistry of its chiral centers. The conformation of the steroid rings, typically a half-chair for ring A and a chair for ring B, can also be determined through NMR techniques, including nuclear Overhauser effect (NOE) measurements. nih.gov
Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from its isomers and for assessing its purity. The presence of isobaric steroids, which have the same mass but different structures, can lead to analytical interferences and misidentification if not properly separated. nih.gov
Liquid chromatography, particularly ultra-high performance liquid chromatography (UHPLC) and high-performance liquid chromatography (HPLC), is the most common method employed. researchgate.netnih.govntu.edu.tw The choice of the stationary phase (column) and the mobile phase composition is critical for achieving the desired separation. For instance, C18 columns are widely used for reversed-phase chromatography of steroids. nih.gov A study developing a second-tier LC-MS/MS method for newborn screening utilized a Waters CSH C18 column with a gradient elution of formic acid in methanol (B129727) and water to separate 21-deoxycortisol from its clinically relevant isobaric steroids, 11-deoxycortisol and corticosterone. nih.gov
The purity of a this compound sample can be determined by the presence of a single, sharp peak in the chromatogram, with the absence of peaks corresponding to potential impurities or isomers. The development of novel stationary phases, such as carbazole-based polymers, has shown promise for the complete separation of complex steroid mixtures, including isomers that are difficult to resolve on conventional ODS columns. core.ac.uk
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the molecular properties and interactions of this compound that are often difficult to study experimentally.
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in understanding the molecular basis of the biological activity of this compound.
While specific molecular docking studies for this compound were not found in the provided search results, the methodology has been applied to study the interaction of other small molecules with proteins like bovine serum albumin (BSA). dovepress.com In such studies, the binding energy and the key amino acid residues involved in the interaction can be identified. For example, in a study of albuterol sulfate (B86663) binding to BSA, molecular docking helped to identify the strongest binding site and the critical residues responsible for the stability of the complex. dovepress.com A similar approach could be employed to investigate the interaction of this compound with its target receptors, such as the glucocorticoid receptor.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding kinetics over time. This technique can be used to explore the flexibility of this compound and the stability of its interactions with biological targets.
MD simulations can reveal the conformational landscape of a molecule and how it changes in different environments or upon binding to a receptor. These simulations can also be used to calculate binding free energies, providing a quantitative measure of the affinity between a ligand and its receptor. dovepress.com The analysis of conformational fluctuations during an MD simulation can identify key motions that may be important for biological function. While specific MD simulation studies on this compound were not identified, the application of this technique to other biomolecular systems demonstrates its potential for elucidating the dynamic behavior and interaction mechanisms of this steroid. dovepress.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane (B1235032) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that seeks to define a mathematical relationship between the chemical structure of a molecule and its biological activity. For pregnane derivatives, QSAR models are invaluable for predicting their interaction with biological targets, such as the glucocorticoid receptor, and for guiding the design of new, more potent, and selective compounds.
The development of a QSAR model for a series of pregnane derivatives would typically involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological Descriptors: These describe the atomic connectivity within the molecule.
Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as partial charges and orbital energies.
Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability.
Once calculated, these descriptors are used to build a statistical model, often using techniques like multiple linear regression or partial least squares, that correlates the descriptors with the observed biological activity. While a specific QSAR model for this compound is not publicly available, studies on related corticosteroids have highlighted the importance of certain structural features. For instance, the presence and stereochemistry of hydroxyl groups at positions 11, 17, and 21, as well as the ketone group at position 20, are known to be critical for glucocorticoid activity.
Table 1: Representative Molecular Descriptors for QSAR Modeling of Pregnane Derivatives
| Descriptor Class | Example Descriptor | Potential Influence on Activity of this compound |
| Topological | Wiener Index | Relates to the branching of the steroid backbone, which can affect receptor binding. |
| Geometrical | Molecular Surface Area | Influences the overall size and shape of the molecule, which is critical for fitting into the binding pocket of a receptor. |
| Electronic | Partial Charge on Oxygen Atoms | The partial negative charges on the hydroxyl and keto oxygen atoms are key for forming hydrogen bonds with the receptor. |
| Physicochemical | LogP | Describes the hydrophobicity of the molecule, affecting its absorption, distribution, and ability to cross cell membranes. |
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
Predicting the metabolic fate of a compound is a critical aspect of drug development. In silico tools can forecast the likely metabolic transformations a molecule will undergo in the body, primarily through the action of enzymes such as the cytochrome P450 (CYP) family.
For this compound, computational models would predict its metabolism based on the known biotransformations of other corticosteroids. The presence of multiple hydroxyl groups and a ketone function provides several potential sites for metabolic attack. Fungal biotransformation studies of related progesterone (B1679170) derivatives have shown that hydroxylation and side-chain cleavage are common metabolic pathways. researchgate.net
The primary metabolic reactions predicted for this compound would include:
Hydroxylation: Additional hydroxyl groups could be introduced at various positions on the steroid nucleus, a common reaction catalyzed by CYP enzymes.
Oxidation: The existing hydroxyl groups could be oxidized to ketones.
Reduction: The ketone groups at positions 3 and 20 could be reduced to hydroxyl groups.
Conjugation: The hydroxyl groups are likely sites for conjugation with glucuronic acid or sulfate, increasing water solubility and facilitating excretion.
Computational docking studies could further elucidate the interactions between this compound and the active sites of specific metabolizing enzymes. By modeling how the steroid fits into the enzyme's binding pocket, researchers can predict which metabolic reactions are most likely to occur.
Table 2: Predicted Metabolic Reactions and Involved Enzyme Families for this compound
| Reaction Type | Potential Enzyme Family | Predicted Outcome |
| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Addition of -OH groups to the steroid core. |
| Oxidation | Hydroxysteroid Dehydrogenases (HSDs) | Conversion of existing -OH groups to ketones. |
| Reduction | Carbonyl Reductases | Conversion of ketone groups at C3 and C20 to -OH groups. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Attachment of glucuronic acid to hydroxyl groups. |
| Sulfation | Sulfotransferases (SULTs) | Attachment of a sulfate group to hydroxyl groups. |
It is important to emphasize that these in silico predictions provide a theoretical framework that must be validated through experimental studies, such as in vitro metabolism assays with liver microsomes or in vivo studies in animal models.
Future Directions in Academic Research on 14,17,21 Trihydroxypregn 4 Ene 3,20 Dione
Discovery of Novel Biosynthetic Enzymes and Pathways
The introduction of a hydroxyl group at the C-14 position of the steroid nucleus is a challenging synthetic step, making biocatalysis an attractive and increasingly prominent alternative to traditional chemical methods. mdpi.com Future research will likely intensify the search for new enzymes and microbial systems capable of performing this specific transformation with high efficiency and selectivity.
A key focus has been on cytochrome P450 enzymes. The steroid 11β-/14α-hydroxylase P-450lun, from the fungus Cochliobolus lunatus, is currently the only identified fungal cytochrome P450 with the ability to hydroxylate the C-14 position. nih.govresearchgate.net Research has demonstrated that this enzyme, when expressed in recombinant hosts like Saccharomyces cerevisiae, can produce 14α-hydroxysteroids. nih.gov However, its efficiency and regiospecificity can vary depending on the substrate. For instance, while it shows high specificity (>99%) for producing 14α-hydroxyandrostenedione (14α-OH-AD) from androstenedione (B190577) (AD), its C-14 hydroxylation of cortexolone (RSS) is less specific. nih.gov
Future work will aim to:
Discover New Enzymes: Explore diverse microbial genomes for novel P450 hydroxylases or other enzymes capable of C-14 hydroxylation, potentially with improved substrate scope or efficiency. mdpi.com For example, a novel fungal P450, CYP5312A4, was recently identified that catalyzes the 14α-hydroxylation of testosterone. researchgate.net
Engineer Existing Enzymes: Employ protein engineering techniques to modify known enzymes like P-450lun to enhance their catalytic activity, stability, and regiospecificity for producing specific 14α-hydroxylated pregnanes. mdpi.com
Optimize Host Systems: Further develop microbial cell factories, such as Saccharomyces cerevisiae, Escherichia coli, and Mycolicibacterium smegmatis, for the efficient production of 14α-hydroxylated steroids from inexpensive starting materials like phytosterols (B1254722). mdpi.comnih.govnih.gov This includes knocking out genes related to side reactions and increasing the expression of the necessary enzyme systems. nih.gov
Table 1: Key Enzymes in 14α-Hydroxysteroid Biosynthesis
| Enzyme | Source Organism | Function | Research Host | Reference |
|---|---|---|---|---|
| P-450lun | Cochliobolus lunatus | Catalyzes 11β- and 14α-hydroxylation of steroids. | Saccharomyces cerevisiae, Escherichia coli | nih.gov, mdpi.com |
| CYP14A | Cochliobolus lunatus | Exhibits 14α-hydroxylase activity with low specificity for C17-substituted steroids. | Saccharomyces cerevisiae | mdpi.com |
| CPRlun | Cochliobolus lunatus | Electron transport protein (reductase) required for P450 function. | Saccharomyces cerevisiae | mdpi.com |
| CYP5312A4 | Talaromyces (Penicillium) islandicus | Novel fungal P450 that catalyzes 14α-hydroxylation of testosterone. | Not specified | researchgate.net |
Exploration of Previously Undiscovered Biological Roles in Preclinical Models
While the primary roles of major corticosteroids are well-documented, the specific functions of their hydroxylated metabolites, such as 14,17,21-Trihydroxypregn-4-ene-3,20-dione, remain largely unexplored. It is known that 14α-hydroxysteroids possess anti-gonadotropic and carcinolytic biological activities, and they serve as important precursors for steroid drugs with anti-cancer properties. nih.govresearchgate.net
Future preclinical research is expected to focus on elucidating the unique biological profile of this compound and its analogues. This involves:
Anticancer Activity Screening: Evaluating the antiproliferative effects of this compound and newly synthesized pregnane (B1235032) analogues against a wide panel of human cancer cell lines, including those for breast, prostate, and lung cancer. nih.govnih.gov Studies on related pregnane derivatives have shown that modifications, such as adding an azole ring at C-21, can induce dose-dependent inhibition of cancer cell proliferation. nih.gov
Mechanism of Action Studies: Investigating the molecular mechanisms behind observed biological effects. For instance, if a compound shows anticancer activity, further studies would explore its impact on key cellular processes like the cell cycle, apoptosis, and specific signaling pathways. nih.gov One study found that an imidazole-pregnane derivative downregulated the expression of cyclins D1 and E1, which are critical for cell cycle progression. nih.gov
Receptor Interaction Profiling: Determining the binding affinity and functional activity of these compounds at various steroid receptors, such as the progesterone (B1679170), androgen, and estrogen receptors, as well as the pregnane X receptor (PXR). nih.govnih.gov
Table 2: Investigated Biological Activities of Pregnane Analogues in Preclinical Models
| Pregnane Analogue Type | Preclinical Model | Observed Biological Effect | Reference |
|---|---|---|---|
| 4-Azapregnene derivatives | Human cancer cell lines (prostate PC-3, breast MCF-7, colon HCT-15) | Potent antiproliferative and cytotoxic effects. | nih.gov |
| 21-Triazole/Imidazole (B134444) pregnane derivatives | Human cancer cell lines (prostate PC-3, breast MCF-7, lung SK-LU-1) | Inhibition of cell proliferation; downregulation of cyclin D1 and E1 gene expression. | nih.gov |
| 14α-Hydroxysteroids | General | Reported anti-gonadotropic and carcinolytic activities. | nih.gov |
Development of Advanced Synthetic Strategies for Complex Pregnane Analogues
The creation of novel pregnane analogues for biological testing relies on robust and flexible synthetic strategies. While traditional chemical synthesis has been the cornerstone of steroid chemistry, it often involves complex, multi-step processes with low yields and significant environmental impact. mdpi.com Future research will continue to push the boundaries of both chemical and biological synthesis.
Advanced strategies include:
Biocatalysis: As mentioned, using whole-cell biocatalysts or isolated enzymes to perform specific and difficult chemical transformations, such as regioselective hydroxylation, is a major area of development. mdpi.comnih.gov This approach offers high selectivity and operates under environmentally benign conditions. mdpi.com
Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis and biocatalysis. For example, a chemical route could be used to create a core pregnane structure, followed by an enzymatic step to introduce a specific functional group like a 14α-hydroxyl.
Novel Chemical Methodologies: Developing new chemical reactions and strategies to build the complex, polycyclic steroid core or to introduce functional groups at previously inaccessible positions. nih.govnih.govrsc.org For example, researchers have reported the synthesis of 4-azapregnene derivatives from progesterone via an oxidative cleavage reaction. nih.gov Another approach used 16-dehydropregnenolone (B108158) acetate (B1210297) as a starting material to synthesize derivatives with triazole or imidazole moieties at the C-21 position. nih.gov
Table 3: Comparison of Synthetic Approaches for Pregnane Analogues
| Feature | Chemical Synthesis | Biocatalysis (e.g., Microbial Transformation) |
|---|---|---|
| Selectivity | Often low (regio- and stereoselectivity can be challenging). | High (enzymes are highly specific). |
| Reaction Conditions | Often requires harsh conditions (high temperature, pressure, harsh reagents). | Mild conditions (physiological pH and temperature). |
| Environmental Impact | Can generate significant chemical waste. | Generally considered "greener" and more environmentally friendly. |
| Complexity | Multi-step processes are common, can be technically complex. | Can simplify complex transformations into a single step. |
| Yield | Can be low due to side reactions and multiple steps. | Can be high, but optimization of the biological system is required. |
| Reference | mdpi.com | mdpi.com |
Elucidation of Atomic-Level Receptor Selectivity and Signal Transduction Mechanisms
Understanding how this compound and its analogues interact with their biological targets is crucial for predicting their physiological effects and for rational drug design. The primary mechanism for steroid hormones involves binding to nuclear receptors, which then act as ligand-dependent transcription factors to regulate gene expression. nih.govmdpi.com
Future research in this area will leverage a combination of experimental and computational techniques to:
Define Receptor Binding: Upon binding a ligand like a glucocorticoid, the glucocorticoid receptor (GR) undergoes a conformational change, dissociates from a chaperone protein complex (containing hsp90 and hsp70), and moves into the nucleus to interact with DNA. mdpi.comnih.gov Future studies will aim to characterize the precise conformational changes induced by novel pregnane analogues.
Investigate Receptor Selectivity: Determine why a particular steroid binds to one receptor over another. This involves detailed structural biology (e.g., X-ray crystallography) and computational molecular docking studies to visualize the interactions between the steroid and the amino acids within the receptor's ligand-binding domain. nih.govnih.govtaylorandfrancis.com
Map Signal Transduction Pathways: Move beyond simple receptor binding to understand the full downstream consequences. Glucocorticoid signaling is complex, involving direct DNA binding, "tethering" to other transcription factors, and cross-talk with other major signaling cascades like the mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Elucidating how novel pregnanes modulate these intricate networks will be a key research goal.
Table 4: Key Receptors and Signaling Pathways in Pregnane Research
| Receptor / Pathway | General Function in Steroid Signaling | Relevance to Future Research | Reference |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Mediates the actions of glucocorticoids, regulating metabolism, immunity, and stress responses. | Primary target for corticosteroids; understanding how novel analogues activate or inhibit GR is crucial. | nih.gov, nih.gov |
| Pregnane X Receptor (PXR) | A key transcriptional regulator of genes involved in xenobiotic and drug metabolism (e.g., CYP3A4). | Investigating whether pregnane analogues are PXR agonists is important for predicting drug-drug interactions. | nih.gov, taylorandfrancis.com |
| Progesterone Receptor (PR) | Mediates the effects of progesterone in the reproductive system and other tissues. | Potential off-target or desired target for pregnane analogues. | nih.gov |
| MAPK Signaling Pathway | Central pathway in cell proliferation, inflammation, and stress responses. | Cross-talk with GR signaling is critical for inflammatory responses and potential glucocorticoid resistance. | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Pregnane Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize many aspects of biomedical research, and the study of pregnane steroids will be no exception. nih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability.
Future applications in pregnane research include:
Predictive Modeling of Bioactivity: Using ML algorithms to build models that can predict the biological activity of a novel pregnane analogue based on its chemical structure. For example, computational docking combined with scoring schemes has been used to screen large databases like ToxCast to identify potential pregnane X receptor (PXR) agonists before any wet lab experiments are conducted. nih.gov
Drug Discovery and Design: Employing generative AI models to design new pregnane structures with desired properties, such as high binding affinity for a specific receptor and low off-target activity.
Analysis of "Omics" Data: Applying ML to analyze large datasets from genomics, transcriptomics, and proteomics experiments to better understand the complex signaling networks affected by pregnane steroids.
Personalized Medicine: In a clinical context, AI is already being used to improve health outcomes in areas heavily influenced by steroid hormones, such as pregnancy. cedars-sinai.org AI models can predict patients at risk for conditions like preeclampsia or postpartum hemorrhage, allowing for earlier intervention. cedars-sinai.orgnih.gov In the future, similar models could integrate data on an individual's pregnane profile to stratify risk or predict treatment response.
Table 5: Potential Applications of AI and Machine Learning in Pregnane Research
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Predictive Agonist/Antagonist Screening | Using computational docking and ML-based scoring to predict a compound's interaction with nuclear receptors like PXR from its structure. | Prioritizes compounds for synthesis and experimental testing, saving time and resources. | nih.gov |
| Risk Stratification in Pregnancy | Developing algorithms that use patient data to predict the risk of steroid-related complications like preeclampsia. | Enables early and targeted preventative care, improving maternal and fetal outcomes. | nih.gov, cedars-sinai.org |
| De Novo Drug Design | Using generative models to create novel chemical structures optimized for specific biological targets. | Accelerates the discovery of new therapeutic agents with improved efficacy and safety profiles. | monash.edu |
| Guideline and Workflow Automation | Embedding AI into clinical workflows to streamline processes, such as updating treatment guidelines for pregnancy care. | Reduces manual workload and ensures clinical information remains current and accurate. | monash.edu |
Q & A
Q. What are the recommended methodologies for synthesizing 14,17,21-Trihydroxypregn-4-ene-3,20-dione in laboratory settings?
Synthesis typically involves multi-step hydroxylation and stereochemical control. Key steps include:
- Selective hydroxylation at C14, C17, and C21 positions using enzymatic or chemical catalysts.
- Steroid backbone construction via pregnane derivatives, ensuring proper stereochemistry at chiral centers (e.g., C20 ketone group retention).
- Purification via recrystallization or HPLC to isolate the trihydroxy configuration .
Example Protocol :
| Step | Method | Key Parameters |
|---|---|---|
| 1 | Substrate preparation | Pregn-4-ene-3,20-dione precursor |
| 2 | Enzymatic hydroxylation (C17) | Cytochrome P450 isoforms |
| 3 | Chemical oxidation (C21) | Controlled pH (8–10) |
| 4 | Final purification | Reverse-phase HPLC |
Q. How should researchers approach structural characterization of this compound?
Use a combination of spectroscopic and chromatographic methods:
Q. What theoretical frameworks guide experimental design for studying this compound’s bioactivity?
Link hypotheses to steroid receptor interaction models (e.g., glucocorticoid receptor binding) or metabolic pathway analysis (e.g., hydroxylation’s role in solubility and bioavailability). Design experiments to test dose-response relationships or enzyme inhibition kinetics .
Q. What are the standard protocols for assessing purity in synthetic batches?
Q. How can researchers validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Temperature stress : Store at 25°C, 40°C, and 60°C for 1–3 months.
- Humidity testing : Expose to 75% RH and monitor hydrolysis of labile groups (e.g., ester or ketone degradation) .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Triangulation : Cross-validate results using in vitro (cell-based assays) and in vivo (animal models) systems.
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., solvent effects or cell line variability) .
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines) .
Q. What advanced experimental designs optimize yield in multi-step synthesis?
Implement Design of Experiments (DOE) :
- Response Surface Methodology (RSM) : Optimize reaction time, temperature, and catalyst concentration.
- Taguchi arrays : Identify critical factors affecting hydroxylation efficiency (e.g., pH or co-solvents) .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding affinities to glucocorticoid receptors using software like AutoDock Vina.
- QM/MM simulations : Analyze electronic interactions at hydroxylation sites to guide synthetic modifications .
Q. What methodologies address challenges in scaling up laboratory synthesis?
Q. How should interdisciplinary approaches (e.g., biochemistry and materials science) be integrated to study delivery mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
